4-amino-N-(tert-butyl)benzamide is primarily utilized as a chemical intermediate in the synthesis of various pharmaceuticals [, , ]. Its structure features an amide bond formed between the carbonyl group of a benzoic acid and the amino group of a tert-butyl amine. This functional group combination allows for further chemical modifications, making it a versatile building block for more complex molecules.
One documented application of 4-amino-N-(tert-butyl)benzamide involves its role in the synthesis of 4-amino-N-(tert-butyl)-N'-(chloromethyl)benzamide, a key intermediate in the production of certain pharmaceuticals []. This conversion involves the reaction of 4-amino-N-(tert-butyl)benzamide with a chloromethylating agent, typically under acidic or heated conditions.
While the synthesis of 4-amino-N-(tert-butyl)benzamide from 4-aminobenzoyl chloride and tert-butanol is a common method, alternative routes exist. One alternative involves the condensation reaction of 4-aminobenzaldehyde and hydrazine in the presence of chloroform and hydrochloric acid []. This approach demonstrates the versatility of synthetic pathways for this molecule.
Balanced chemical equation:
C6H5-COCl (4-aminobenzoyl chloride) + (CH3)3COH (tert-butanol) → C6H5-CON(CH3)3 (4-amino-N-(tert-butyl)benzamide) + HCl (hydrogen chloride) []
Irritant